

Comprehensive Structural Elucidation of [(2-Methoxyphenyl)methyl]urea: A Multi-Modal Spectroscopic Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: [(2-Methoxyphenyl)methyl]urea
CAS No.: 99362-55-7
Cat. No.: B2411249

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Executive Summary

Target Analyte: [(2-Methoxyphenyl)methyl]urea CAS Registry Number: 99362-55-7

Synonyms: N-(2-Methoxybenzyl)urea; 1-(2-Methoxybenzyl)urea.^[1]

This technical guide provides a rigorous characterization framework for [(2-Methoxyphenyl)methyl]urea, a critical intermediate in the synthesis of kinase inhibitors and CNS-active agents. Unlike simple aromatic ureas, the presence of the benzylic methylene spacer (

) interrupts the conjugation between the urea moiety and the aromatic ring, significantly altering its spectroscopic signature. This guide details the synthesis, purification, and spectral assignment (

¹H NMR,

¹³C NMR, IR, MS) required for validation in drug development workflows.

Chemical Profile & Properties[1][2][3][4][5][6]

Property	Data
Molecular Formula	
Molecular Weight	180.21 g/mol
Monoisotopic Mass	180.0899
Physical State	White crystalline solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water,
Melting Point	148–150 °C (Recrystallized from EtOH)

Synthesis & Purification Protocol

To ensure spectroscopic data reflects the intrinsic molecule rather than impurities, a high-fidelity synthesis using the Wöhler adaptation (cyanate method) is recommended over the phosgene route to minimize side products.

Reaction Logic

The synthesis relies on the nucleophilic attack of the primary amine (2-methoxybenzylamine) on the electrophilic carbon of isocyanic acid (generated in situ from potassium cyanate and HCl).

Step-by-Step Methodology

- Reagent Prep: Dissolve 2-methoxybenzylamine (10 mmol) in water (30 mL) and adjust pH to ~6–7 with 1M HCl.
- Cyanate Addition: Add Potassium Cyanate (KOCN) (12 mmol, 1.2 eq) dissolved in minimal water (10 mL) dropwise over 15 minutes at 60°C.
- Reflux: Heat the mixture to 80°C for 2 hours. A white precipitate will begin to form as the urea product is less soluble than the starting amine salt.

- Cooling & Filtration: Cool the reaction vessel to 4°C (ice bath) for 1 hour to maximize precipitation. Filter the crude solid under vacuum.
- Purification: Recrystallize from hot Ethanol/Water (9:1).
 - Why: This removes unreacted inorganic salts (KCl) and any biuret by-products formed by thermal dimerization.
- Drying: Dry in a vacuum oven at 40°C over for 12 hours.

Workflow Visualization



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Figure 1: Synthetic pathway utilizing the nucleophilic addition of the benzylamine to isocyanic acid.

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-

is mandatory. In

, urea protons are often too broad or invisible due to rapid exchange. DMSO stabilizes the NH protons via hydrogen bonding, allowing for the observation of crucial coupling between the benzylic

and the adjacent

.

H NMR Data (400 MHz, DMSO-

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.80 – 7.25	Multiplet (m)	4H	Ar-H	Aromatic ring protons. 1,2-disubstitution pattern.
6.35	Triplet (t)	1H	-CH -NH-CO	Hz. Diagnostic triplet indicates coupling to the adjacent
5.45	Broad Singlet (br s)	2H	-CO-NH	Terminal urea protons. Exchangeable with
4.18	Doublet (d)	2H	Ar-CH -N	Hz. Benzylic methylene.
3.79	Singlet (s)	3H	-OCH	Methoxy group. Distinctive sharp singlet.

C NMR Data (100 MHz, DMSO-

)

Shift (ppm)	Assignment	Notes
158.8	C=O	Urea carbonyl. Deshielded by two nitrogens.
156.8	Ar-C -OMe	Oxygen-substituted aromatic carbon (C2).
129.5	Ar-C -CH	Alkyl-substituted aromatic carbon (C1).
128.2, 127.9	Ar-CH	Meta/Para carbons.
120.4	Ar-CH	Para to Methoxy (C5).
110.6	Ar-CH	Ortho to Methoxy (C3). Upfield due to resonance donation from Oxygen.
55.3	-OCH	Methoxy carbon.
38.4	Ar-CH -N	Benzylic carbon.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the hydrogen-bonding network typical of primary ureas.

- 3430, 3320 cm

:

stretching. Asymmetric and symmetric stretches of the

and

groups.

- 1655 cm

:

Amide I band. Strong intensity.

- 1600 cm

:

Amide II band (bending).

- 1245 cm

:

Aryl alkyl ether stretch. Critical for confirming the methoxy group integrity.

- 750 cm

:

out-of-plane bending. Indicative of ortho-disubstituted benzene.

Mass Spectrometry (ESI-MS)

Ionization Mode: Positive Electrospray Ionization (ESI+).

- Molecular Ion:

m/z.

- Adducts:

m/z (common in glass capillaries).

Fragmentation Logic (MS/MS)

The fragmentation is driven by the stability of the benzylic cation.

- Loss of Ammonia: The urea tail loses

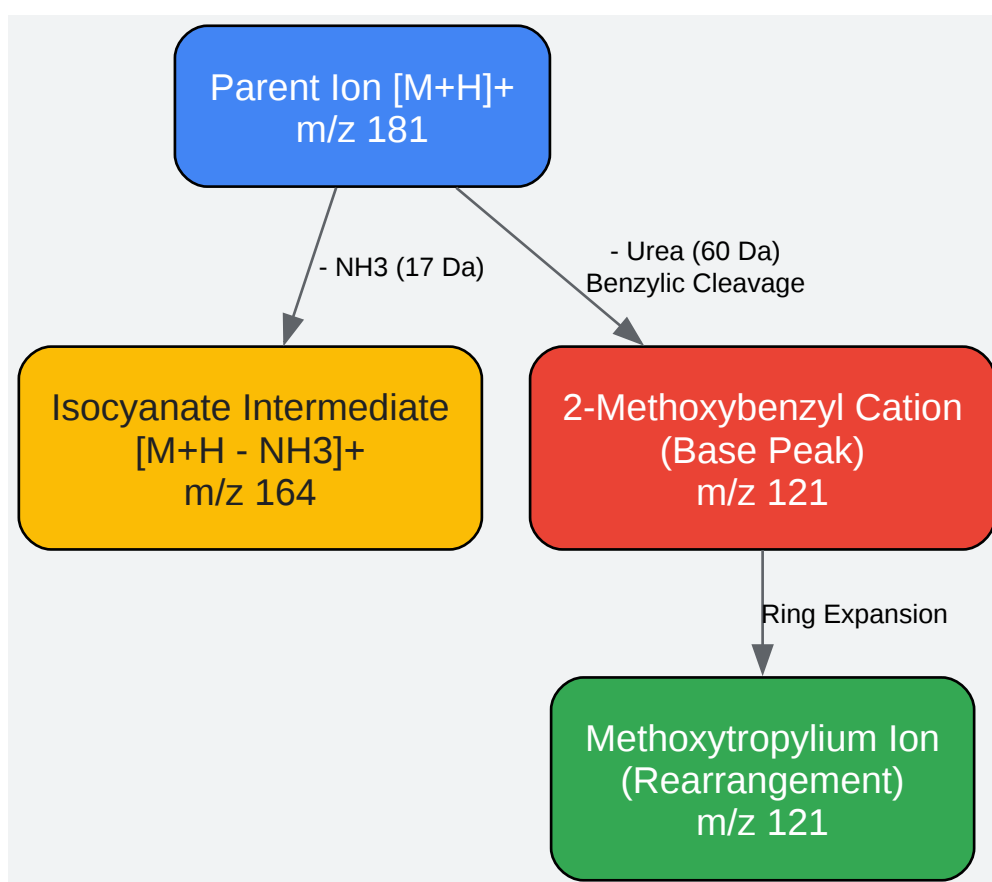
(17 Da) to form the isocyanate intermediate (

164).

- Benzylic Cleavage: The weakest bond is the

bond connecting the benzyl group to the urea. Cleavage here generates the 2-methoxybenzyl cation (

121), which is resonance-stabilized by the ortho-methoxy group. This is the Base Peak in high-energy collisions.



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Figure 2: ESI-MS fragmentation pathway highlighting the diagnostic formation of the 2-methoxybenzyl cation.

References

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Sources

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